molecular formula C7H5BrClF B1273177 4-Bromo-2-chloro-5-fluorotoluene CAS No. 93765-83-4

4-Bromo-2-chloro-5-fluorotoluene

Cat. No. B1273177
CAS RN: 93765-83-4
M. Wt: 223.47 g/mol
InChI Key: GYFUSHKOOPPODA-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential applications in chemical synthesis and material science. The presence of bromine, chlorine, and fluorine atoms on the toluene ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-5-fluorotoluene has been described as starting from 4-bromo-2-nitrotoluene. The nitro group is reduced to an amine, which is then converted to a diazonium salt and subsequently replaced by chlorine through a Sandmeyer reaction. An improvement in this synthesis involves the addition of cuprous chloride before sodium nitrite, which leads to an overall yield of 68% .

Molecular Structure Analysis

Vibrational spectroscopic techniques, such as FT-IR and FT-Raman, have been employed to study the molecular structure of closely related compounds like 2-bromo-4-chlorotoluene. Theoretical methods, including density functional theory (DFT), have been used to optimize geometrical structures and predict vibrational frequencies. These studies provide insights into the effects of halogen substitution on the geometry and vibrational modes of the benzene ring .

Chemical Reactions Analysis

The reactivity of halogenated toluenes, including compounds similar to 4-Bromo-2-chloro-5-fluorotoluene, has been explored in various chemical reactions. For instance, the bromine-containing acid fluorides derived from related compounds have been shown to undergo substitution reactions, where bromine is replaced by hydrogen. Moreover, the presence of halogens can influence the outcome of polymerization reactions, as seen in the co-telomerization of bromo- and chloro-substituted epoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated toluenes are significantly influenced by the nature and position of the halogen substituents. The presence of bromine, chlorine, and fluorine atoms can affect the boiling point, density, and solubility of the compound. Additionally, the electronic properties, such as the HOMO and LUMO energies, dipole moment, and hyperpolarizability, can be calculated using DFT methods to understand the charge distribution and reactivity of the molecule .

Scientific Research Applications

Microwave Spectroscopy and Quantum Chemistry

4-Bromo-2-chloro-5-fluorotoluene has been studied using microwave spectroscopy and quantum chemistry. These methods revealed internal rotation and hyperfine effects due to chlorine nuclear quadrupole moment coupling. Accurate rotational and quadrupole coupling constants were determined for this compound (Nair et al., 2020).

Chemical Synthesis

This compound is an important intermediate in chemical synthesis. It has been synthesized from different starting materials through various chemical reactions, including the Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction (Li Jiang-he, 2010).

Molecular Structure Analysis

Studies on similar compounds, like 2-Fluoro-4-bromo and 4-Fluoro-2-bromo toluenes, have investigated their absorption spectra in the near-ultraviolet region. These studies provide insights into molecular structure and fundamental transitions (Dwivedi & Sharma, 1974).

Electronic Absorption Spectra

Research into the electronic absorption spectra of halogen-containing benzenes like 4-Bromo-2-chloro-5-fluorotoluene helps in understanding the behavior of these molecules under different conditions and their potential applications in various fields (C. Dwivedi, S. Sharma, 1974).

Halogen Derivatives under High Pressure

Studies on halogen derivatives of toluene, including compounds similar to 4-Bromo-2-chloro-5-fluorotoluene, under high pressure provide insights into their crystal structures and phase transitions. This knowledge is crucial for applications in materials science and crystallography (Sutuła et al., 2017).

Suzuki-Miyaura C-C Coupling Reactions

4-Bromo-2-chloro-5-fluorotoluene is also used in Suzuki-Miyaura C-C coupling reactions, which are vital in the synthesis of complex organic compounds, including pharmaceuticals and novel materials (Erami et al., 2017).

Solid Acid Catalysts in Nitration

The nitration of fluorotoluenes, a process relevant to compounds like 4-Bromo-2-chloro-5-fluorotoluene, has been studied using solid acid catalysts. This approach offers a regioselective, clean, and environmentally friendly method of nitration, which is crucial in organic synthesis (Maurya et al., 2003).

Safety And Hazards

4-Bromo-2-chloro-5-fluorotoluene is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The market prospects for 4-Bromo-2-fluorotoluene are promising, with high demand in the pharmaceutical, agrochemical, organic intermediate, and electronic industries .

properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFUSHKOOPPODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371218
Record name 4-Bromo-2-chloro-5-fluorotoluene
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URL https://comptox.epa.gov/dashboard/DTXSID10371218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-fluorotoluene

CAS RN

93765-83-4
Record name 4-Bromo-2-chloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-5-fluorotoluene
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